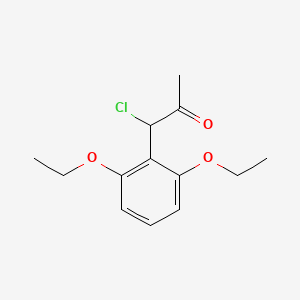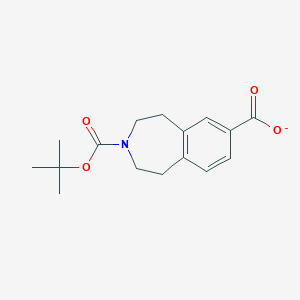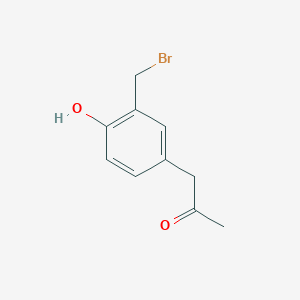
2-Methyl-4-(methylsulfonyl)-1-trityl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(methylsulfonyl)-1-trityl-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a trityl group, a methyl group, and a methylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(methylsulfonyl)-1-trityl-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Trityl Group: The trityl group can be introduced through a Friedel-Crafts alkylation reaction using trityl chloride and an appropriate Lewis acid catalyst.
Methylation and Methylsulfonylation: The methyl group can be introduced via methylation using methyl iodide and a base such as potassium carbonate. The methylsulfonyl group can be introduced through sulfonylation using methylsulfonyl chloride and a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-(methylsulfonyl)-1-trityl-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The methylsulfonyl group can be reduced to a methylthio group using reducing agents like lithium aluminum hydride.
Substitution: The trityl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-Carboxyl-4-(methylsulfonyl)-1-trityl-1H-imidazole.
Reduction: 2-Methyl-4-(methylthio)-1-trityl-1H-imidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(methylsulfonyl)-1-trityl-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It can be used as a probe to study biological processes, particularly those involving imidazole-containing enzymes.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-(methylsulfonyl)-1-trityl-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trityl group can provide steric hindrance, while the methylsulfonyl group can participate in hydrogen bonding or electrostatic interactions with the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4-(methylthio)-1-trityl-1H-imidazole: Similar structure but with a methylthio group instead of a methylsulfonyl group.
2-Methyl-4-(methylsulfonyl)-1-phenyl-1H-imidazole: Similar structure but with a phenyl group instead of a trityl group.
Uniqueness
2-Methyl-4-(methylsulfonyl)-1-trityl-1H-imidazole is unique due to the presence of the trityl group, which provides significant steric bulk and can influence the compound’s reactivity and interactions with biological targets. The methylsulfonyl group also adds to its uniqueness by providing additional sites for hydrogen bonding and electrostatic interactions.
Eigenschaften
Molekularformel |
C24H22N2O2S |
|---|---|
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
2-methyl-4-methylsulfonyl-1-tritylimidazole |
InChI |
InChI=1S/C24H22N2O2S/c1-19-25-23(29(2,27)28)18-26(19)24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-18H,1-2H3 |
InChI-Schlüssel |
IILJSZAZFFYXMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[5-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14046174.png)



![(3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14046201.png)




![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester](/img/structure/B14046236.png)
![[4-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14046237.png)

